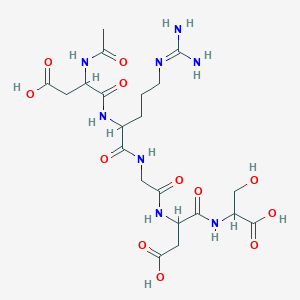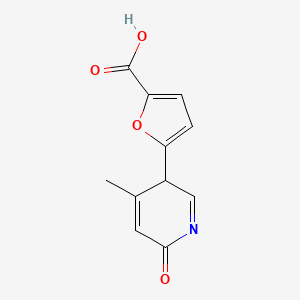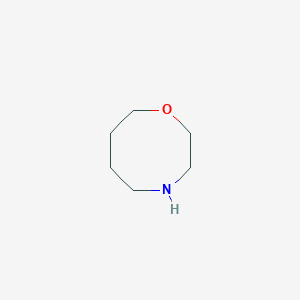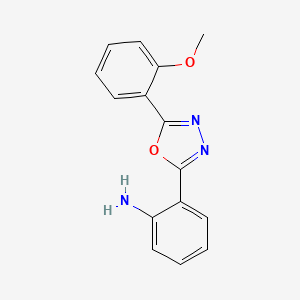![molecular formula C14H13NO4S2 B12111513 {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 95144-10-8](/img/structure/B12111513.png)
{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxyacetic acid: belongs to the class of thiazolidine derivatives . These compounds feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazolidine motifs have garnered significant interest due to their bridge-like role between organic synthesis and medicinal chemistry. Their presence in various natural and bioactive compounds underscores their pharmacological significance .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several approaches:
Multicomponent Reaction: Thioamides react with acetylene dicarboxylate in ethanol at ambient temperature, yielding .
Oxalyl Chloride Reaction: The above derivatives further react with oxalyl chloride in dry MeCN at 70 °C, leading to 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The thiazolidine ring undergoes redox reactions, influenced by its sulfur atom.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield various derivatives, including substituted thiazolidines and related compounds.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Design: Serves as a scaffold for drug development.
Anticancer: Investigated for potential antitumor properties.
Antimicrobial: Exhibits activity against microbial pathogens.
Neuroprotective: Studied for neurodegenerative diseases.
Anti-inflammatory: May modulate inflammatory pathways.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Used in crop protection.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other thiazolidine derivatives.
Similar Compounds: Explore related compounds, such as 1,2-benzioxazole-3-acetic acid and 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one .
Properties
CAS No. |
95144-10-8 |
|---|---|
Molecular Formula |
C14H13NO4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+ |
InChI Key |
MLGZPMMALYWBRN-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


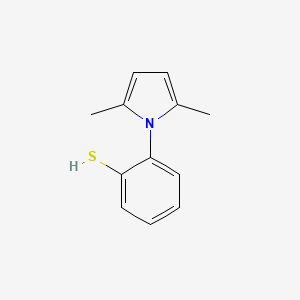
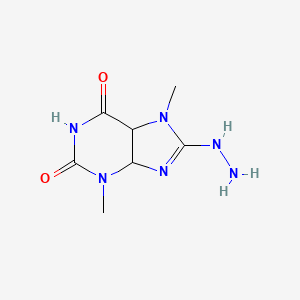
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
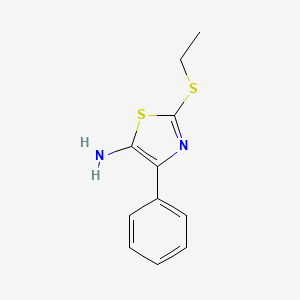
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)

